molecular formula C18H14N2O2 B2499981 4-Methoxyphenyl pyrrolo[1,2-a]quinoxalin-4-yl ether CAS No. 477886-69-4

4-Methoxyphenyl pyrrolo[1,2-a]quinoxalin-4-yl ether

Cat. No. B2499981
CAS RN: 477886-69-4
M. Wt: 290.322
InChI Key: MGSXXZIBOVZTJQ-UHFFFAOYSA-N
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Description

4-Methoxyphenyl pyrrolo[1,2-a]quinoxalin-4-yl ether, also known as MPQ, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. MPQ is a promising candidate for drug development due to its unique chemical structure and its ability to interact with biological systems in a specific and selective manner. In

Scientific Research Applications

Antileukemic Activity

(E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one: exhibits remarkable cytotoxic potential against various human leukemia cell lines, including MV4-11, K562, MOLM14, and Jurkat cells . Researchers have explored its efficacy as a potential antileukemic agent.

Anticancer Properties

Beyond leukemia, this compound has shown promise as an anticancer agent. Its unique structure and biological activity make it an attractive candidate for further investigation in cancer therapy .

Antiviral Applications

While more research is needed, pyrrolo[1,2-a]quinoxaline derivatives have been studied as potential antiviral agents . Investigating their effects on specific viruses could yield valuable insights.

Adenosine Receptor Modulation

The pyrrolo[1,2-a]quinoxaline moiety has been explored for its adenosine receptor modulating properties . Understanding its interactions with adenosine receptors may lead to novel drug development.

Antiparasitic Potential

Researchers have investigated pyrrolo[1,2-a]quinoxaline derivatives as antiparasitic agents . Their activity against parasites could be crucial for combating infectious diseases.

Other Biological Activities

This compound’s diverse biological profile extends to antipsychotic properties and potential use as antituberculosis agents . Further studies are warranted to explore these applications.

Mechanism of Action

Target of Action

The primary target of 4-Methoxyphenyl pyrrolo[1,2-a]quinoxalin-4-yl ether is the Akt kinase . Akt kinases are attractive targets for small molecule drug discovery due to their key role in tumor cell survival/proliferation and their overexpression/activation in many human cancers .

Mode of Action

The compound interacts with its target, the Akt kinase, inhibiting its function . This inhibition disrupts the kinase’s role in promoting survival signals that downregulate apoptotic pathways, contributing to cancer progression .

Biochemical Pathways

The inhibition of Akt kinase affects a wide range of downstream targets that regulate tumor-associated cell processes such as cell growth, cell cycle progression, survival, migration, epithelial-mesenchymal transition, and angiogenesis . The correlation between resistance to chemotherapy and Akt activation has also been observed in prostate cancer cell lines and in human tumor tissue .

Pharmacokinetics

The compound’s ability to inhibit the proliferation of various human leukemia cell lines suggests it has sufficient bioavailability to exert its effects .

Result of Action

The compound shows interesting cytotoxic potential against different human leukemia cell lines (MV4-11, K562, MOLM14, and Jurkat cells) . The most promising active pyrroloquinoxalines were found to inhibit K562 cell line proliferation with an IC50 of 4.5mM, and U937 and MCF7 cell lines with IC50 of 5 and 8mM, respectively .

Action Environment

The compound’s synthesis and testing were likely conducted under standard laboratory conditions .

properties

IUPAC Name

4-(4-methoxyphenoxy)pyrrolo[1,2-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c1-21-13-8-10-14(11-9-13)22-18-17-7-4-12-20(17)16-6-3-2-5-15(16)19-18/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSXXZIBOVZTJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxyphenoxy)pyrrolo[1,2-a]quinoxaline

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